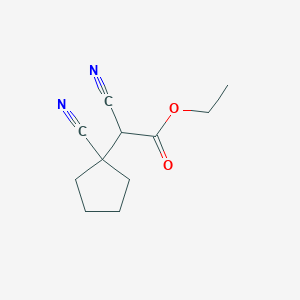

Cyano(1-cyanocyclopentyl)acétate d’éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

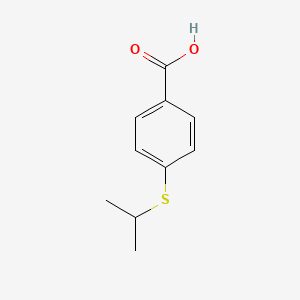

Ethyl cyano(1-cyanocyclopentyl)acetate is a compound that is part of a broader class of cyanoacetate esters. These compounds are characterized by the presence of a cyano group (-CN) and an ester group, which in this case is an ethyl ester (-COOEt). They are often used as intermediates in organic synthesis, particularly in the construction of various heterocyclic compounds and in the formation of amide and peptide bonds .

Synthesis Analysis

The synthesis of ethyl cyanoacetate derivatives can be achieved through various methods. For instance, the modified Yamaguchi reagent, which is a derivative of ethyl cyanoacetate, has been used for racemization-free esterification, thioesterification, amidation, and peptide bond formation . Another method involves the Lossen rearrangement, which allows for the synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate . Additionally, cyclization reactions with ethyl cyanoacetate can yield a variety of heterocyclic compounds, such as pyridone and quinoline derivatives . Furthermore, self-condensation and alkylation reactions of ethyl cyanoacetate have been reported to produce complex structures like ethyl 2,4-dicyano-2-[2-cyanoacetyl-3-oxo]-butanoate and various cycloalkylation products .

Molecular Structure Analysis

The molecular structure of ethyl cyanoacetate derivatives can be quite complex, with the potential for multiple tautomeric states. For example, the crystal structure of (Z)-ethyl 2-cyano-2-(3H-quinazoline-4-ylidene) acetate has been determined, revealing intramolecular hydrogen bonding and providing insights into the tautomeric states of these compounds . Such structural analyses are crucial for understanding the reactivity and potential applications of these molecules in synthesis.

Chemical Reactions Analysis

Ethyl cyanoacetate and its derivatives participate in a variety of chemical reactions. These include the aforementioned cyclization reactions to form heterocyclic compounds , the synthesis of thiazolidines and β-lactams , and multi-component reactions to create novel compounds like ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate . The versatility of these reactions highlights the utility of ethyl cyanoacetate derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl cyanoacetate derivatives are influenced by their functional groups. The cyano group contributes to the molecule's polarity and reactivity, while the ester group affects its solubility and reactivity in esterification and amidation reactions . The presence of additional substituents, as seen in various synthesized derivatives, can further modify these properties, leading to a wide range of potential applications in organic synthesis.

Applications De Recherche Scientifique

Recherche en protéomique

“Cyano(1-cyanocyclopentyl)acétate d’éthyle” est mentionné comme un produit spécialisé pour la recherche en protéomique . La protéomique consiste à étudier à grande échelle les protéines, en particulier leurs structures et leurs fonctions. Ce composé pourrait être utilisé dans l’identification et la quantification des protéines ou dans l’étude des interactions protéine-protéine.

Synthèse des coumarines

Le cyanoacétate d’éthyle est utilisé comme matière première pour la préparation des coumarines via la condensation de Knoevenagel, qui peut produire des produits tels que l’ester de coumarine-3-carboxylate ou la 3-cyanocoumarine . Ces composés ont diverses applications, notamment dans les produits pharmaceutiques et comme intermédiaires chimiques.

Safety and Hazards

Mécanisme D'action

Target of Action

Ethyl cyano(1-cyanocyclopentyl)acetate is a complex organic compound that contains a carboxylate ester and a nitrile . It is a specialty product for proteomics research . .

Mode of Action

It is known that compounds with similar structures, such as ethyl cyanoacetate, have three different reactive centers—nitrile, ester, acidic methylene site—which make them versatile synthetic building blocks for a variety of functional and pharmacologically active substances . They can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .

Biochemical Pathways

For instance, Ethyl cyanoacetate is involved in the Acetate Pathway, which is crucial for the biosynthesis of polyketides and related compounds .

Pharmacokinetics

It is known that the compound has a molecular weight of 20624 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

It is known that compounds with similar structures, such as ethyl cyanoacetate, are used as starting materials for synthesis due to their variety of functional groups and chemical reactivity .

Action Environment

It is known that ethyl cyanoacetate, a compound with a similar structure, is a colorless liquid with a pleasant odor , suggesting that it may be stable under a variety of environmental conditions.

Propriétés

IUPAC Name |

ethyl 2-cyano-2-(1-cyanocyclopentyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-15-10(14)9(7-12)11(8-13)5-3-4-6-11/h9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBABJTYJPFDGJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1(CCCC1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585340 |

Source

|

| Record name | Ethyl cyano(1-cyanocyclopentyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62953-74-6 |

Source

|

| Record name | Ethyl α,1-dicyanocyclopentaneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62953-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cyano(1-cyanocyclopentyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide](/img/structure/B1340478.png)

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1340488.png)

![1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone](/img/structure/B1340501.png)